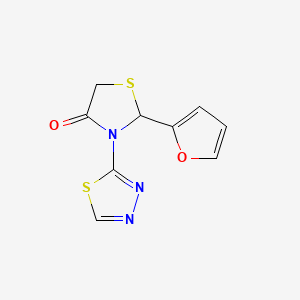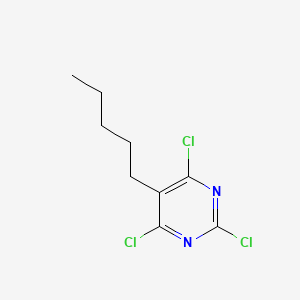
Pyrimidine, 2,4,6-trichloro-5-pentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trichloro-5-pentyl-pyrimidine is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of three chlorine atoms at positions 2, 4, and 6, and a pentyl group at position 5. Pyrimidine derivatives are known for their diverse biological activities and are integral components of nucleic acids, DNA, and RNA .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trichloro-5-pentyl-pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method involves the use of phosphorus oxychloride as a chlorinating agent. The reaction is carried out under reflux conditions with barbituric acid as the starting material. The reaction mixture is then treated with a deacidification agent to yield the desired product with high purity and yield .
Industrial Production Methods
For industrial production, the process is scaled up using similar reaction conditions. The use of phosphorus oxychloride and barbituric acid remains consistent, but the reaction is optimized for larger batches to ensure cost-effectiveness and minimal environmental impact. The industrial process aims to achieve high yields and purity while reducing raw material consumption and waste generation .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trichloro-5-pentyl-pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and under reflux conditions.
Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from substitution reactions include various substituted pyrimidine derivatives, depending on the nucleophile used. For example, reaction with an amine can yield an amino-substituted pyrimidine .
Aplicaciones Científicas De Investigación
2,4,6-Trichloro-5-pentyl-pyrimidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyrimidine derivatives are known for their therapeutic potential. This compound is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and pharmaceuticals. .
Mecanismo De Acción
The mechanism of action of 2,4,6-trichloro-5-pentyl-pyrimidine involves its interaction with specific molecular targets. The chlorine atoms and the pentyl group contribute to its binding affinity and specificity. The compound can inhibit certain enzymes or receptors by forming stable complexes, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trichloropyrimidine: Similar in structure but lacks the pentyl group. It is used in the synthesis of various pharmaceuticals and agrochemicals.
2,4,5-Trichloropyrimidine: Another closely related compound with chlorine atoms at positions 2, 4, and 5. .
Uniqueness
2,4,6-Trichloro-5-pentyl-pyrimidine is unique due to the presence of the pentyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other trichloropyrimidine derivatives and may contribute to its specific applications in medicinal chemistry and industrial processes .
Propiedades
Número CAS |
14077-67-9 |
|---|---|
Fórmula molecular |
C9H11Cl3N2 |
Peso molecular |
253.6 g/mol |
Nombre IUPAC |
2,4,6-trichloro-5-pentylpyrimidine |
InChI |
InChI=1S/C9H11Cl3N2/c1-2-3-4-5-6-7(10)13-9(12)14-8(6)11/h2-5H2,1H3 |
Clave InChI |
ODIFFIIRIFKTLN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=C(N=C(N=C1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


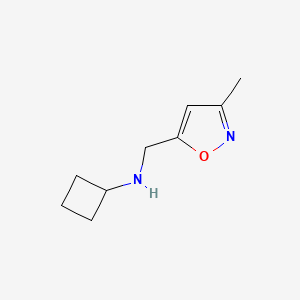
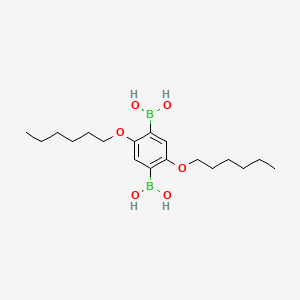
![Bicyclo[2.2.2]octane, 1-chloro-4-phenyl-](/img/structure/B13997841.png)
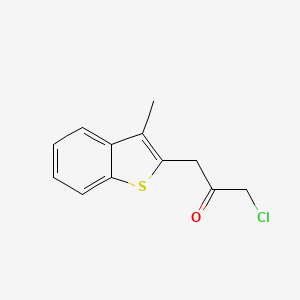

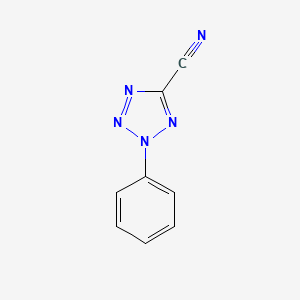
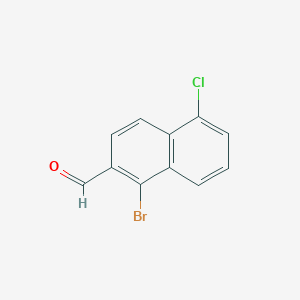

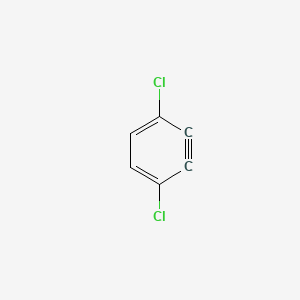
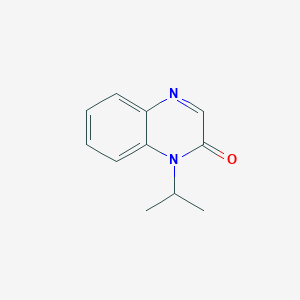
![1-[1-(4-Methoxyphenyl)-2-phenylethyl]-1-methylpiperidin-1-ium](/img/structure/B13997899.png)

![[Bis(4-nitrophenyl)methylidene]hydrazine](/img/structure/B13997910.png)
